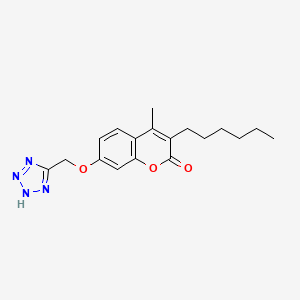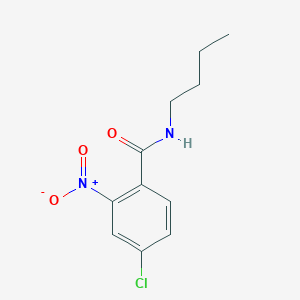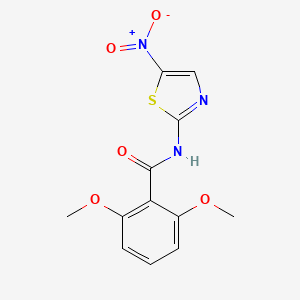![molecular formula C24H22N2O4 B11022609 N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B11022609.png)
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is a complex organic compound that combines an indole moiety with a chromen-2-one structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide typically involves multi-step organic reactions
-
Synthesis of Chromen-2-one Core
Starting Materials: 4-methyl-7-hydroxy-2H-chromen-2-one and 2-methylprop-2-en-1-ol.
Reaction Conditions: The hydroxyl group of the chromen-2-one is alkylated using 2-methylprop-2-en-1-ol in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Product: 4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one.
-
Coupling with Indole Moiety
Starting Materials: The synthesized chromen-2-one derivative and 1H-indole-6-amine.
Reaction Conditions: The coupling reaction is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Product: this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one structure, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen in the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced chromen-2-one derivatives.
Substitution: Substituted indole derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s indole and chromen-2-one moieties are of interest due to their known biological activities. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound holds potential in medicinal chemistry for the development of new therapeutic agents. Its structure suggests possible applications as an anti-inflammatory, anticancer, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or photostability, due to its chromen-2-one core.
作用机制
The mechanism of action of N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide is likely multifaceted, involving interactions with various molecular targets. The indole moiety can interact with serotonin receptors, while the chromen-2-one structure may inhibit enzymes like cyclooxygenase (COX) or interact with DNA.
Molecular Targets and Pathways
Serotonin Receptors: The indole moiety can mimic serotonin, potentially modulating neurotransmission.
Cyclooxygenase (COX): The chromen-2-one structure may inhibit COX enzymes, reducing inflammation.
DNA Intercalation: The planar structure of the compound allows it to intercalate into DNA, affecting replication and transcription.
相似化合物的比较
Similar Compounds
N-(1H-indol-3-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide: A similar compound with the indole moiety at the 3-position.
N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-4-yl}acetamide: A derivative with a different substitution pattern on the chromen-2-one core.
Uniqueness
The unique combination of the indole and chromen-2-one moieties in N-(1H-indol-6-yl)-2-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetamide imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C24H22N2O4 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC 名称 |
N-(1H-indol-6-yl)-2-[4-methyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]acetamide |
InChI |
InChI=1S/C24H22N2O4/c1-14(2)13-29-18-6-7-19-15(3)20(24(28)30-22(19)11-18)12-23(27)26-17-5-4-16-8-9-25-21(16)10-17/h4-11,25H,1,12-13H2,2-3H3,(H,26,27) |
InChI 键 |
RCPISPMZPLCXMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)CC(=O)NC3=CC4=C(C=C3)C=CN4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(5-bromo-1H-indol-1-yl)-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B11022527.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11022533.png)
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-3-(3-hydroxyquinoxalin-2-yl)propanamide](/img/structure/B11022536.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(4-fluorobenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022540.png)

![3-(3-methoxy-1,2-oxazol-5-yl)-N-[1-(3-methylbutyl)-1H-indol-4-yl]propanamide](/img/structure/B11022553.png)
![N-(3,4-dimethoxyphenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022557.png)
![N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11022562.png)


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B11022586.png)

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide](/img/structure/B11022591.png)
![N-[4-(cyclooctylamino)-4-oxobutyl]-2-pyrazinecarboxamide](/img/structure/B11022599.png)
